3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole structure elucidation
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole structure elucidation
Title: Orthogonal Structure Elucidation of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Methodological Blueprint
Introduction & Rationale
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a highly functionalized heterocyclic scaffold utilized in advanced agrochemical and pharmaceutical drug discovery (1)[1]. With a molecular formula of C5H5Br2N3 and a molecular weight of 266.92 g/mol , this compound presents unique analytical challenges (2)[2]. The core difficulty in elucidating substituted 1,2,4-triazoles lies in their tautomeric nature and the regiochemical ambiguity of alkylation.
As a Senior Application Scientist, I design elucidation workflows not merely as a checklist of techniques, but as a self-validating system where each analytical vector—mass spectrometry, nuclear magnetic resonance, and X-ray crystallography—interlocks to eliminate false positives and confirm molecular topology.
The Regiochemical Conundrum: N1 vs. N4 Substitution
When synthesizing cyclopropyl-substituted triazoles, the cyclopropyl group can theoretically attach at the N1, N2, or N4 positions. N1 and N2 substitutions yield asymmetric molecules, whereas N4 substitution yields a symmetric core (assuming free rotation of the cyclopropyl group). Our elucidation strategy hinges on exploiting this symmetry to confirm the structure.
Logical differentiation of N1 vs. N4 triazole alkylation using 13C NMR symmetry analysis.
Phase I: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Causality: Before mapping connectivity, we must validate the atomic composition. Bromine possesses two naturally occurring isotopes, 79Br and 81Br, in a nearly 1:1 ratio. A dibrominated molecule will exhibit a distinct 1:2:1 isotopic triplet (M, M+2, M+4). The monoisotopic mass for the 79Br2 isotopologue is predicted at 264.885 Da (3)[3]. Observing this exact pattern self-validates the presence of two intact bromine atoms on the triazole ring, ruling out debromination artifacts that frequently occur during synthesis.
Protocol: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).
-
Ionization: Introduce the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode (+4.5 kV capillary voltage).
-
Acquisition: Utilize a Time-of-Flight (TOF) mass analyzer scanning from m/z 100 to 600.
-
Calibration: Perform internal mass calibration using sodium formate clusters to ensure mass accuracy within < 2 ppm.
Table 1: HRMS Isotopic Pattern Data for [M+H]+
| Peak | Isotope Composition | Theoretical m/z | Experimental m/z | Relative Abundance |
| M | [C5H6(79Br)2N3]+ | 265.893 | 265.894 | ~50% |
| M+2 | [C5H6(79Br)(81Br)N3]+ | 267.891 | 267.892 | 100% |
| M+4 | [C5H6(81Br)2N3]+ | 269.889 | 269.890 | ~49% |
Phase II: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: With the dibromo-triazole core confirmed, NMR is deployed to map the spatial and through-bond connectivity. The 1H NMR spectrum isolates the cyclopropyl protons. More critically, the 13C NMR spectrum acts as the definitive arbiter for the N4-substitution. Because the molecule is 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent due to the plane of symmetry passing through the N4-cyclopropyl group (4)[4]. A single 13C peak for the halogenated carbons definitively proves the N4 architecture, validating our structural hypothesis.
Protocol: 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and load into a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
1H Acquisition: Acquire 16 transients using a standard 90° pulse sequence, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.
-
13C Acquisition: Acquire 1024 transients using power-gated broadband proton decoupling (zgpg30), an acquisition time of 1.5 seconds, and a relaxation delay of 2.0 seconds.
-
Processing: Apply exponential line broadening (0.3 Hz for 1H, 1.0 Hz for 13C), zero-fill to 64k data points, and perform Fourier transformation followed by manual phase and baseline correction.
Table 2: NMR Chemical Shift Assignments (500 MHz, CDCl3)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 1.15 - 1.25 | Multiplet (m) | 4H | Cyclopropyl -CH2- |
| 1H | 3.35 - 3.45 | Triplet of triplets (tt) | 1H | Cyclopropyl -CH- |
| 13C | 9.5 | Singlet (s) | 2C | Cyclopropyl -CH2- |
| 13C | 29.2 | Singlet (s) | 1C | Cyclopropyl -CH- |
| 13C | 138.4 | Singlet (s) | 2C | Triazole C3 & C5 (Symmetric) |
Phase III: Solid-State Elucidation & Halogen Bonding
Causality: While NMR and HRMS solve the 2D connectivity, 1,2,4-triazoles heavily participate in non-covalent interactions, specifically halogen bonding (C-Br···N), which dictates their solid-state behavior and pharmacological binding affinities (5)[5]. X-ray crystallography is employed to map these interactions, providing the ultimate 3D self-validation of the structure and ensuring no polymorphic ambiguities exist.
Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
-
Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Allow the solution to evaporate slowly at room temperature over 72 hours to yield diffraction-quality single crystals.
-
Mounting: Select a suitable crystal under a polarized microscope and mount it on a glass fiber using perfluoropolyether oil.
-
Data Collection: Cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).
-
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.
Conclusion
The structural elucidation of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole requires an integrated, self-validating analytical ecosystem. HRMS locks in the dibrominated molecular formula via its distinct isotopic signature. 13C NMR exploits molecular symmetry to definitively assign the N4-regioisomer, eliminating N1/N2 tautomeric ambiguity. Finally, X-ray crystallography confirms the 3D topology and uncovers critical halogen-bonding networks. This multi-modal approach ensures absolute scientific integrity in compound characterization.
References
-
PubChemLite. "C5H5Br2N3 - Explore - PubChemLite". [Link]
- Google Patents.
-
MDPI. "New Crystal Forms for Biologically Active Compounds. Part 2: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions with 1,4-Diiodotetrafluorobenzene". [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - C5H5Br2N3 - Explore [pubchemlite.lcsb.uni.lu]
- 4. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]
- 5. New Crystal Forms for Biologically Active Compounds. Part 2: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions with 1,4-Diiodotetrafluorobenzene [mdpi.com]
